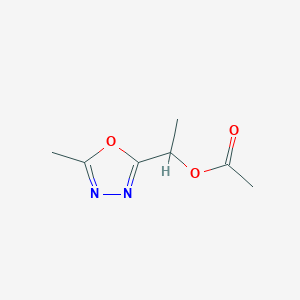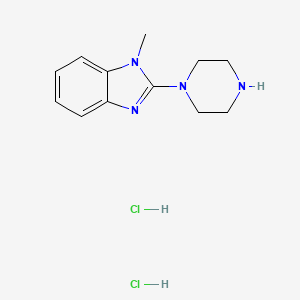![molecular formula C4H9BO2 B1470975 [(1S,2R)-2-Methylcyclopropyl]boronsäure CAS No. 1309366-01-5](/img/structure/B1470975.png)
[(1S,2R)-2-Methylcyclopropyl]boronsäure
Übersicht
Beschreibung
[(1S,2R)-2-Methylcyclopropyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a cyclopropyl ring, which is further substituted with a methyl group. The unique structural features of [(1S,2R)-2-Methylcyclopropyl]boronic acid make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
[(1S,2R)-2-Methylcyclopropyl]boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
The primary target of [(1S,2R)-2-Methylcyclopropyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by [(1S,2R)-2-Methylcyclopropyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds .
Pharmacokinetics
Boronic acids in general are known for their stability and environmental benignity , which suggests that [(1S,2R)-2-Methylcyclopropyl]boronic acid may have favorable ADME properties.
Result of Action
The result of the action of [(1S,2R)-2-Methylcyclopropyl]boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in organic synthesis, drug discovery, and catalysis.
Action Environment
The action of [(1S,2R)-2-Methylcyclopropyl]boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that [(1S,2R)-2-Methylcyclopropyl]boronic acid can perform effectively under a wide range of environmental conditions.
Biochemische Analyse
Biochemical Properties
[(1S,2R)-2-Methylcyclopropyl]boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, [(1S,2R)-2-Methylcyclopropyl]boronic acid can interact with carbohydrate-binding proteins, such as lectins, by forming boronate esters with the diol groups present in carbohydrates .
Cellular Effects
[(1S,2R)-2-Methylcyclopropyl]boronic acid influences various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can affect cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, the inhibition of proteases can lead to altered cell signaling and changes in gene expression . Furthermore, [(1S,2R)-2-Methylcyclopropyl]boronic acid can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of [(1S,2R)-2-Methylcyclopropyl]boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites and forming a covalent bond with a nucleophilic residue, such as serine or threonine . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, [(1S,2R)-2-Methylcyclopropyl]boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1S,2R)-2-Methylcyclopropyl]boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and the corresponding alcohol . Long-term studies have shown that [(1S,2R)-2-Methylcyclopropyl]boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of [(1S,2R)-2-Methylcyclopropyl]boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, [(1S,2R)-2-Methylcyclopropyl]boronic acid can exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing toxicity .
Metabolic Pathways
[(1S,2R)-2-Methylcyclopropyl]boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of boronic acid and other metabolites . Additionally, [(1S,2R)-2-Methylcyclopropyl]boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, [(1S,2R)-2-Methylcyclopropyl]boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, [(1S,2R)-2-Methylcyclopropyl]boronic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
[(1S,2R)-2-Methylcyclopropyl]boronic acid exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, [(1S,2R)-2-Methylcyclopropyl]boronic acid can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-Methylcyclopropyl]boronic acid typically involves the reaction of a cyclopropyl precursor with a boron-containing reagent. One common method is the hydroboration of a cyclopropyl alkene, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a catalyst, such as palladium, and can be carried out under mild temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of [(1S,2R)-2-Methylcyclopropyl]boronic acid may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale synthesis while maintaining the quality of the product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2R)-2-Methylcyclopropyl]boronic acid is known to undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [(1S,2R)-2-Methylcyclopropyl]boronic acid can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to a variety of functionalized cyclopropyl derivatives.
Vergleich Mit ähnlichen Verbindungen
[(1S,2R)-2-Methylcyclopropyl]boronic acid can be compared with other boronic acids and boron-containing compounds, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions, but lacks the unique cyclopropyl structure.
Vinylboronic acid: Used in similar cross-coupling reactions but has different reactivity due to the presence of a vinyl group.
Alkylboronic acids: These compounds have varying alkyl groups attached to the boronic acid, influencing their reactivity and applications.
The uniqueness of [(1S,2R)-2-Methylcyclopropyl]boronic acid lies in its cyclopropyl ring, which imparts distinct steric and electronic properties, making it a valuable reagent in specific chemical transformations.
Eigenschaften
IUPAC Name |
[(1S,2R)-2-methylcyclopropyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMDSGBCAQRLB-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@H]1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID](/img/structure/B1470895.png)



![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)



![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)


![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)
